molecular formula C14H10N4O B11865193 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide CAS No. 60467-91-6

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide

Cat. No.: B11865193
CAS No.: 60467-91-6
M. Wt: 250.25 g/mol
InChI Key: LJDMMOVMQSQVLW-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyridine ring fused to a naphthyridine core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with a suitable naphthyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, often using reagents like acyl chlorides or anhydrides .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as magnesium oxide nanoparticles has been explored to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling, thereby affecting cell growth and proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)-1,8-naphthyridine-3-carboxamide
  • 2-(Pyridin-4-yl)-1,8-naphthyridine-3-carboxamide
  • 2-(Pyridin-3-yl)-1,8-naphthyridine-4-carboxamide

Comparison: Compared to its analogs, 2-(Pyridin-3-yl)-1,8-naphthyridine-3-carboxamide exhibits unique properties due to the position of the pyridine ring and the carboxamide group. This positioning can influence the compound’s reactivity, binding affinity to biological targets, and overall stability. For instance, the 3-position pyridine ring may offer better interaction with certain enzymes compared to the 2- or 4-position analogs .

Properties

CAS No.

60467-91-6

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

2-pyridin-3-yl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C14H10N4O/c15-13(19)11-7-9-3-2-6-17-14(9)18-12(11)10-4-1-5-16-8-10/h1-8H,(H2,15,19)

InChI Key

LJDMMOVMQSQVLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)C3=CN=CC=C3)C(=O)N

Origin of Product

United States

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